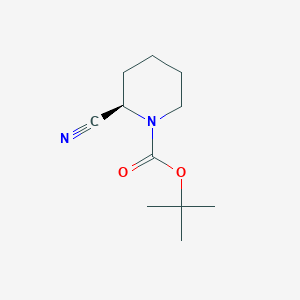

(R)-1-N-Boc-2-cyano-piperidine

Descripción

Significance of Piperidine (B6355638) Scaffolds in Natural Products and Pharmaceutical Agents

Piperidine-containing compounds are one of the most significant classes of synthetic fragments in drug design, featuring in over twenty categories of pharmaceuticals. nih.gov Their structural versatility allows them to serve as core components in drugs targeting a wide range of conditions, including cancer, Alzheimer's disease, infections, and neuropathic pain. encyclopedia.pubresearchgate.net Many natural alkaloids, such as piperine, the active component in black pepper, also possess a piperidine moiety and exhibit a broad spectrum of biological activities, from antibacterial to anticancer properties. encyclopedia.pub The prevalence of this scaffold is a testament to its favorable physicochemical properties and its ability to interact with various biological targets. thieme-connect.comresearchgate.net

Role of Chirality in Piperidine-Based Compounds and its Impact on Biological Activity

The introduction of a chiral center into the piperidine ring can have a profound impact on the biological activity and selectivity of a molecule. thieme-connect.comnih.govcolab.ws Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. nih.gov The specific three-dimensional arrangement of atoms in a chiral piperidine can be essential for effective binding to a biological target, such as a receptor or enzyme. nih.gov For instance, the configuration of the chiral carbon alpha to the nitrogen in the piperidine ring has been shown to be critical for the repellent activity of certain compounds. nih.gov The use of chiral piperidine scaffolds can lead to enhanced biological activity, improved pharmacokinetic properties, and reduced toxicity. thieme-connect.comresearchgate.netcolab.ws

Overview of (R)-1-N-Boc-2-cyano-piperidine as a Chiral Building Block

This compound is a valuable chiral building block used in organic synthesis. cymitquimica.com The "(R)" designation specifies the stereochemistry at the second carbon of the piperidine ring, which bears a cyano group. The nitrogen atom is protected by a tert-butyloxycarbonyl (Boc) group, a common protecting group in organic synthesis that enhances stability and solubility. cymitquimica.com This compound serves as a versatile intermediate for the synthesis of more complex chiral molecules, particularly in the development of pharmaceuticals. cymitquimica.com The presence of both the chiral center and the reactive cyano group makes it a key starting material for creating a variety of substituted piperidine derivatives.

Historical Context of Asymmetric Synthesis of 2-Substituted Piperidines

The asymmetric synthesis of 2-substituted piperidines has been a long-standing challenge and an area of active research in organic chemistry. acs.orgtandfonline.comrsc.org Early methods often relied on the use of enantiomerically pure starting materials, which limited the diversity of accessible derivatives. researchgate.net Over the years, numerous strategies have been developed to achieve enantioselective synthesis, including catalytic asymmetric reactions and the use of chiral auxiliaries. rsc.orgresearchgate.netacs.org The development of methods for the asymmetric deprotonation of N-Boc-piperidine and subsequent reaction with electrophiles has been a significant advancement in this field. nih.govresearchgate.net These methods have enabled the synthesis of a wide range of enantioenriched 2-substituted piperidines, which are crucial for the development of new drugs and the total synthesis of natural products. acs.orgnih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl (2R)-2-cyanopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-7-5-4-6-9(13)8-12/h9H,4-7H2,1-3H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKAJZBMOVZIKHA-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCCC[C@@H]1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427127 | |

| Record name | (R)-1-N-Boc-2-cyano-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

940000-26-0 | |

| Record name | (R)-1-N-Boc-2-cyano-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Properties of R 1 N Boc 2 Cyano Piperidine

Chemical Identification

IUPAC Name: tert-butyl (2R)-2-cyanopiperidine-1-carboxylate

CAS Number: 940000-26-0 guidechem.comchemicalbook.com

Molecular Formula: C₁₁H₁₈N₂O₂ cymitquimica.comguidechem.comchemsrc.com

Molecular Weight: 210.27 g/mol chemsrc.com

Chiral Copper(II) Catalyst in Cyanidation of Fluorosubstituted Amines

Stereoselective Synthesis from Dialdehyde or Dinitrile Compounds

Physical Properties

| Property | Value |

| Melting Point | 33-36°C |

| Boiling Point | 325.3±35.0 °C at 760 mmHg chemsrc.com |

| Appearance | White to orange powder |

| Solubility | Slightly soluble in water |

Data sourced from reference smolecule.com

The compound is noted to be sensitive to moisture and light, requiring storage under an inert atmosphere at low temperatures. smolecule.com

Spectral Data

Detailed spectral analysis is crucial for the characterization of this compound. In the ¹H NMR spectrum of a related compound, trans-N-Boc-2-cyano-6-methylpiperidine, the signal for the C-2 proton appears at 4.80 ppm as a doublet of doublets, suggesting a specific conformation. nii.ac.jpacs.org Further analysis through ¹³C NMR, IR, and mass spectrometry would provide a complete spectral profile, confirming the structure and purity of the compound.

Synthesis and Stereoselective Control of R 1 N Boc 2 Cyano Piperidine

Synthetic Routes

One established route to chiral piperidines involves starting from naturally occurring amino acids like L-lysine. researchgate.netresearchgate.net The synthesis of piperidine (B6355638) from L-lysine typically involves decarboxylation to form cadaverine, followed by oxidative deamination and cyclization. researchgate.net While this provides a source of the piperidine ring, further steps are required to introduce the cyano group and the Boc protecting group with the correct stereochemistry.

Catalytic asymmetric cyanation represents a more direct and modern approach to synthesizing chiral nitriles. snnu.edu.cnrsc.org These methods often employ a chiral catalyst to control the stereochemical outcome of the cyanation reaction. snnu.edu.cn For instance, copper-catalyzed asymmetric radical cyanation has emerged as a powerful tool for the synthesis of α-chiral nitriles. snnu.edu.cn This approach can involve the direct cyanation of a C-H bond, offering high efficiency and enantioselectivity. snnu.edu.cnnih.gov

Stereoselective Control

Achieving the desired (R)-configuration at the C2 position is paramount. In catalytic asymmetric methods, the chiral ligand coordinated to the metal catalyst plays a crucial role in dictating the stereochemistry of the product. snnu.edu.cnnih.gov The choice of ligand and reaction conditions are optimized to favor the formation of the (R)-enantiomer. nih.gov In syntheses starting from chiral precursors like L-lysine, the stereochemistry is often transferred from the starting material through a series of stereospecific reactions. researchgate.net The stereochemical course of reactions involving deprotonation and electrophilic substitution at the C2 position of N-Boc-2-cyanopiperidine has been studied, revealing that the reaction can proceed with either retention or inversion of configuration depending on the reaction conditions. nii.ac.jpacs.org

Applications of R 1 N Boc 2 Cyano Piperidine in Asymmetric Synthesis

Precursor for Chiral 2-Substituted Piperidines

The cyano group at the C2 position can be readily transformed into other functional groups, making this compound a valuable precursor.

Hydrolysis of the nitrile group under acidic or basic conditions can yield the corresponding carboxylic acid. ambeed.com This provides access to (R)-pipecolic acid derivatives, which are important chiral building blocks in their own right.

Reduction of the nitrile group leads to the formation of a primary amine. ambeed.com This reaction can be achieved using reducing agents such as lithium aluminum hydride or through catalytic hydrogenation. This provides a route to (R)-2-(aminomethyl)piperidine derivatives, which are found in some biologically active compounds. researchgate.net

The nitrile group can also be converted to a hydroxymethyl group through a two-step process involving reduction to the aldehyde followed by further reduction to the alcohol. This opens up pathways to (R)-2-(hydroxymethyl)piperidine derivatives. tandfonline.com

Application in Total Synthesis

The enantioenriched piperidine derivatives synthesized from this compound are valuable intermediates in the total synthesis of complex natural products. Many alkaloids and other biologically active natural products contain a substituted piperidine ring, and having access to chiral building blocks like this is crucial for their efficient and stereoselective synthesis. nih.gov

Application in the Synthesis of Pharmaceutical Intermediates

Given the prevalence of the piperidine scaffold in pharmaceuticals, this compound is an important intermediate in the synthesis of drug candidates. thieme-connect.comresearchgate.net Its use allows for the introduction of a chiral piperidine moiety with a defined stereochemistry, which is often essential for the desired pharmacological activity. thieme-connect.comcolab.ws

Chemical Reactivity and Derivatization

Reactivity of the Nitrile Group

The cyano group is a versatile functional group that can undergo a variety of transformations.

The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. ambeed.com

The nitrile group can be reduced to a primary amine using various reducing agents. ambeed.com

The carbon-nitrogen triple bond of the nitrile group can undergo addition reactions with organometallic reagents, such as Grignard reagents, to form ketones after hydrolysis.

Reactivity of the Boc-Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal. researchgate.nettotal-synthesis.com

The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl). total-synthesis.comjk-sci.comorganic-chemistry.org This deprotection reaction proceeds via the formation of a stable tert-butyl cation and releases the free amine. total-synthesis.comjk-sci.com

Further Modifications of the Piperidine Ring

The piperidine ring itself can be further functionalized. For example, after removal of the Boc group, the secondary amine can be alkylated or acylated. Additionally, C-H activation methods can be used to introduce substituents at other positions on the ring. The synthesis of spirocyclic moieties on the piperidine ring has also been explored. beilstein-journals.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.